1-Difluoromethanesulfonylpiperidine-3-carboxylic acid
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Overview
Description
1-Difluoromethanesulfonylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C₇H₁₁F₂NO₄S and a molecular weight of 243.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a difluoromethanesulfonyl group and a carboxylic acid group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Difluoromethanesulfonylpiperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with difluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Difluoromethanesulfonylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different functional groups.
Substitution: The difluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Difluoromethanesulfonylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Difluoromethanesulfonylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-Difluoromethanesulfonylpiperidine-3-carboxylic acid include:
- 1-(Methanesulfonyl)piperidine-3-carboxylic acid
- 1-(Tosyl)piperidine-3-carboxylic acid
- 1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid
These compounds share the piperidine-3-carboxylic acid core but differ in the nature of the sulfonyl substituent. The presence of the difluoromethanesulfonyl group in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from its analogs .
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO4S/c8-7(9)15(13,14)10-3-1-2-5(4-10)6(11)12/h5,7H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNDZAWVKIABBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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